While 2-Methoxybenzenethiol, also known as 2-methoxythiophenol or 2-mercaptoanisole, belongs to the well-studied class of thiophenols, research dedicated specifically to this compound is scarce. The Human Metabolome Database (HMDB) acknowledges this, stating that "very few articles have been published on 2-Methoxybenzenethiol" [].
Despite the limited dedicated research, the properties of 2-Methoxybenzenethiol offer potential avenues for future scientific exploration. Here are some potential areas of investigation:
2-Methoxybenzenethiol, also known as 2-methoxythiophenol, is an organic compound with the molecular formula C₇H₈OS and a molecular weight of 156.20 g/mol. It consists of a benzene ring substituted with a methoxy group (-OCH₃) and a thiol group (-SH) at the ortho position. This compound appears as a colorless to light yellow liquid with a characteristic odor and has a boiling point of approximately 219 °C and a flash point of 95 °C .
Research indicates that 2-methoxybenzenethiol exhibits biological activities that may have therapeutic implications. It has been studied for its potential antioxidant properties, which could help mitigate oxidative stress in biological systems. Additionally, thiols are known to interact with various biological molecules, potentially influencing cellular signaling pathways .
2-Methoxybenzenethiol can be synthesized through several methods:
The applications of 2-methoxybenzenethiol are diverse:
Studies investigating the interactions of 2-methoxybenzenethiol have focused on its reactivity with electrophiles and its role in biological systems. Its ability to form adducts with reactive species makes it a subject of interest in understanding cellular responses to oxidative stress. Additionally, its interactions with fluoroalkenes have been explored for potential applications in synthetic chemistry .
Several compounds share structural similarities with 2-methoxybenzenethiol. Below is a comparison highlighting their uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
3-Methoxybenzenethiol | Ortho position substituted | Similar reactivity but different steric effects |
4-Methoxybenzenethiol | Para position substituted | Different electronic properties affecting reactivity |
Benzenethiol | No methoxy group | Lacks methoxy substituent; more reactive thiol |
Each of these compounds exhibits distinct chemical behaviors due to differences in their substituents' positions on the benzene ring. For instance, while all are thiols, the presence of the methoxy group significantly influences both their chemical reactivity and biological activity compared to benzenethiol.
Irritant